molecular formula C7H7F3N2O B2940049 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine CAS No. 2197807-63-7

3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine

Cat. No.: B2940049
CAS No.: 2197807-63-7
M. Wt: 192.141
InChI Key: ZEWIDQLNPKPZPK-UHFFFAOYSA-N
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Description

3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with a methyl group at the 3-position and a trifluoroethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of 3-methylpyridazine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Formation of pyridazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of various substituted pyridazine compounds.

Scientific Research Applications

3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

  • 3-Methyl-6-(2,2,2-trifluoroethoxy)-2-pyridinecarbonitrile
  • 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridine

Comparison: Compared to its analogs, 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine exhibits unique properties due to the presence of the pyridazine ring. This ring structure imparts distinct electronic and steric effects, influencing the compound’s reactivity and biological activity. The trifluoroethoxy group further enhances its chemical stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-methyl-6-(2,2,2-trifluoroethoxy)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-5-2-3-6(12-11-5)13-4-7(8,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWIDQLNPKPZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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